molecular formula C8H17ClN2O4S B1458286 1-(2-Sulfamoylethyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1797572-79-2

1-(2-Sulfamoylethyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1458286
CAS No.: 1797572-79-2
M. Wt: 272.75 g/mol
InChI Key: DUTKHZZGAQRFRR-UHFFFAOYSA-N
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Description

“1-(2-Sulfamoylethyl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1797572-79-2 . It has a molecular weight of 272.75 . The compound is in the form of a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O4S.ClH/c9-15(13,14)6-5-10-3-1-7(2-4-10)8(11)12;/h7H,1-6H2,(H,11,12)(H2,9,13,14);1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Sulfamic Acid and Corrosion Inhibition

Sulfamic acid, closely related to the sulfamoyl group in "1-(2-Sulfamoylethyl)piperidine-4-carboxylic acid hydrochloride," is noted for its use as an environmentally friendly alternative for industrial acid cleaning and corrosion inhibition. Organic compounds with similar functional groups to sulfamic acid can act as corrosion inhibitors, highlighting the potential for "this compound" in similar applications (Verma & Quraishi, 2022).

Environmental Contaminant Removal

Compounds containing sulfonamide or similar functional groups have been studied for their role in removing persistent organic pollutants, like sulfamethoxazole, from aqueous solutions. This suggests potential environmental applications of "this compound" in water treatment and contaminant removal processes (Prasannamedha & Kumar, 2020).

Synthesis of N-Heterocycles

Chiral sulfinamides, like tert-butanesulfinamide, are used in the stereoselective synthesis of amines and their derivatives, including N-heterocycles such as piperidines and pyrrolidines. This indicates that "this compound" could play a role in the synthesis of similar bioactive molecules or serve as a chiral auxiliary or intermediate in organic synthesis (Philip et al., 2020).

Acid Activation of Clays

Acid activation of clays, particularly with sulfuric acid, enhances their surface properties for new applications. Given its structural features, "this compound" could potentially be investigated for similar activation processes or as a catalyst in organic reactions, depending on its acidity and reactivity (Komadel, 2016).

Drug Synthesis

Levulinic acid, featuring carboxyl and ketone functionalities, is used in drug synthesis, showcasing how compounds with carboxylic acid groups, such as "this compound," might be applied in pharmaceutical development. Its potential in synthesizing drugs or as a precursor in medicinal chemistry is supported by its functional groups, which can participate in various organic transformations (Zhang et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Properties

IUPAC Name

1-(2-sulfamoylethyl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S.ClH/c9-15(13,14)6-5-10-3-1-7(2-4-10)8(11)12;/h7H,1-6H2,(H,11,12)(H2,9,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTKHZZGAQRFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CCS(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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